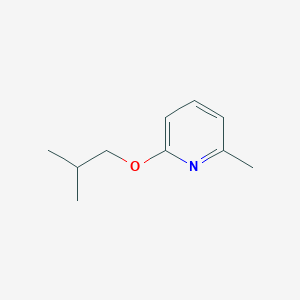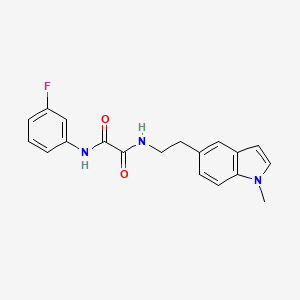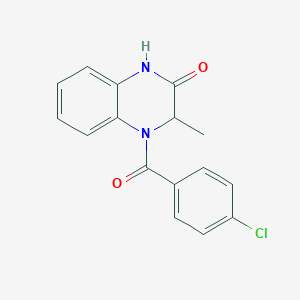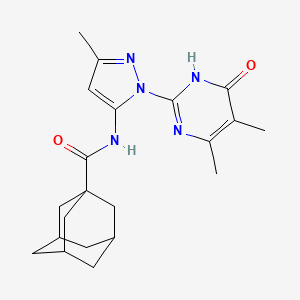
2-Methyl-6-(2-methylpropoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-6-(2-methylpropoxy)pyridine” is a chemical compound with the CAS Number: 1820665-50-6 and a molecular weight of 165.24 . Its IUPAC name is 2-isobutoxy-6-methylpyridine .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(2-methylpropoxy)pyridine” is represented by the linear formula C10H15NO . The InChI code for this compound is 1S/C10H15NO/c1-8(2)7-12-10-6-4-5-9(3)11-10/h4-6,8H,7H2,1-3H3 .
Applications De Recherche Scientifique
Pyridine in Medicine and Industrial Chemistry
Pyridine derivatives, including structures similar to 2-Methyl-6-(2-methylpropoxy)pyridine, are crucial in various domains such as medicine, agriculture, and industrial chemistry. Specifically, they serve as synthons for pharmaceutical products and are used in the manufacture of polymers with unique physical properties. Research has been conducted on the synthesis and antibacterial and antifungal activities of certain pyridine derivatives, highlighting their significance in medicinal chemistry (Bhuva et al., 2015).
Pyridine in Coordination Chemistry
In coordination chemistry, 2,6-bis(pyrazolyl)pyridines and related ligands have been utilized, demonstrating their versatility compared to the widely investigated terpyridines. These derivatives have been employed in creating luminescent lanthanide compounds for biological sensing and iron complexes, which exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Applications in Polymer Science
Pyridine-containing aromatic diamine monomers have been synthesized and used to create high-performance polymers. These polymers have exhibited remarkable properties such as good thermal stability, mechanical strength, and low dielectric constants, making them suitable for advanced applications in materials science (Guan et al., 2015).
Propriétés
IUPAC Name |
2-methyl-6-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-5-9(3)11-10/h4-6,8H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDLFUXNJXEGCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(2-methylpropoxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-butyl-3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2414471.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2414474.png)


![N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2414479.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2414480.png)


![1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2414484.png)
![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2414487.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2414489.png)
